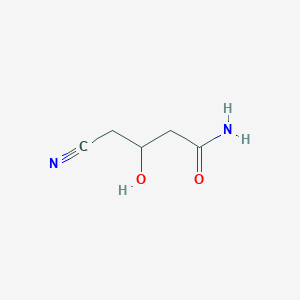
Piperonylonitrile
Übersicht
Beschreibung
Piperonylonitrile is a chemical compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 . It appears as a white crystalline powder .
Synthesis Analysis
The synthesis of piperine-inspired analogues, which could include this compound, begins with a MnO2-mediated oxidation of piperonyl alcohol to the corresponding aldehyde with a 97% yield . Claisen–Schmidt condensation of the resulting product with a variety of acetophenones affords the final product in excellent yields (80–90%) after crystallization .
Molecular Structure Analysis
The empirical formula of this compound is C8H5NO2 . The InChI string is 1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 .
Chemical Reactions Analysis
This compound can be involved in various chemical reactions. For instance, it can be reduced to aldehydes using Raney Nickel . More details about its chemical reactions can be found in the referenced papers .
Physical And Chemical Properties Analysis
This compound is a white crystalline powder . Its melting point is between 91-93°C . More detailed physical and chemical properties can be found in the referenced safety data sheets .
Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Properties
Solubility in Binary Solvents
Piperonylonitrile exhibits variable solubility in different binary solvent mixtures such as ethanol with acetone, 1,4-dioxane, DMF, and methyl acetate. The solubility increases with temperature and the mass fraction of positive solvents. The solubility behavior and mixing thermodynamics of this compound were studied in detail, demonstrating entropy-driven and spontaneous mixing in all binary solvent mixtures (He et al., 2020).
Solubility in Thirteen Pure Solvents
A comprehensive study on the solid-liquid equilibrium solubility of this compound in thirteen pure solvents was conducted. The study found that solubility is proportional to increasing temperature, with solvent miscibility and solubility order revealed through Hansen solubility parameter analysis (He et al., 2020).
Conversion Processes and Alternatives
- Conversion of Piperonal to this compound: An alternative one-step procedure for converting piperonal to this compound was presented, offering advantages such as shortened time, better overall yield, and improved safety by eliminating potentially toxic reagents (DeMott & Kelley, 2001).
Miscellaneous Applications
Herbicide Synergist
Piperonyl butoxide, a related compound, enhances the herbicidal activity of atrazine and terbutryn in maize, indicating a potential role in agricultural applications. It enhances foliar uptake of herbicides and shows effects on membrane integrity and cytochrome P-450-mediated metabolism (Varsano, Rabinowitch, & Rubin, 1992).
Pesticide Synergist
Piperonyl butoxide is used to enhance the efficacy of pyrethroids against pyrethroid-resistant Aedes aegypti mosquitoes. It works by inhibiting metabolic enzyme systems, which is crucial for pest management programs (Bingham et al., 2011).
Toxicological Studies
Studies on Piperonyl butoxide's effects on liver tumor promotion in rats and its use as a tool in toxicological research provide insights into its biological impact and potential hazards (Okamiya et al., 1998).
Insecticide Research
Investigations into the expression of cytochrome P450 and glutathione S-transferase genes in Drosophila melanogaster after exposure to Piperonyl butoxide offer understanding into insecticide resistance mechanisms (Willoughby, Batterham, & Daborn, 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Piperonylonitrile is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a methylenedioxyphenyl (MDP) compound .
Target of Action
It is known to be used in life science research, suggesting that it may interact with various biological targets .
Mode of Action
It is known to be a biochemical reagent, implying that it interacts with its targets to induce a biochemical reaction .
Biochemical Pathways
It is used in life science research, indicating that it may influence a variety of biochemical pathways .
Pharmacokinetics
As a biochemical reagent, it is likely to have specific pharmacokinetic properties that influence its bioavailability .
Result of Action
This compound has been used to alter the growth of Nif + and Nif - strains of K. pneumoniae . This suggests that it has a significant impact at the molecular and cellular levels.
Action Environment
It is known that the compound is stored at room temperature in continental us; may vary elsewhere .
Biochemische Analyse
Biochemical Properties
Piperonylonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a biochemical assay reagent . The interactions of this compound with these biomolecules are crucial for understanding its role in biochemical pathways and reactions. The nature of these interactions often involves binding to specific sites on enzymes or proteins, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s significant impact on cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific enzymes, altering their activity and leading to either inhibition or activation of biochemical pathways . These interactions can result in changes in gene expression, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and metabolic functions . At high doses, this compound can exhibit toxic or adverse effects, emphasizing the need for careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, it has been shown to influence the activity of enzymes involved in the biosynthesis of aromatic compounds, thereby impacting the overall metabolic processes within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The transport and distribution of this compound are crucial for understanding its overall impact on cellular functions and processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that this compound reaches its intended site of action, where it can exert its effects on cellular functions and processes. Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical pathways and reactions.
Eigenschaften
IUPAC Name |
1,3-benzodioxole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRWWZCDLJSJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196071 | |
| Record name | Benzo-1,3-dioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4421-09-4 | |
| Record name | 1,3-Benzodioxole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4421-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo-1,3-dioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-1,3-dioxole-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Piperonylonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5Z5FV3HFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


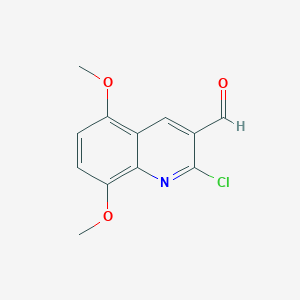

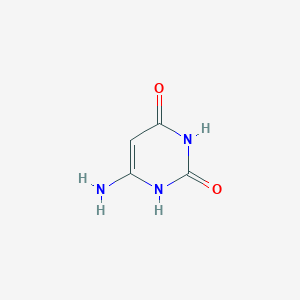
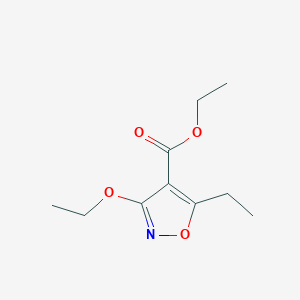



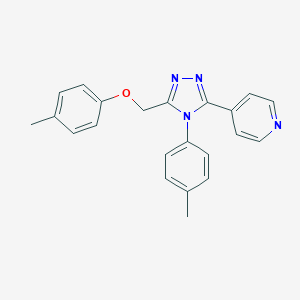
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
